Aliskiren hemifumarate
Overview
Description
Aliskiren hemifumarate is a direct renin inhibitor used primarily for the treatment of hypertension. It is the first drug in its class and was developed by Speedel and Novartis. This compound works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .
Scientific Research Applications
Aliskiren hemifumarate has a wide range of scientific research applications, including:
Chemistry: Used in the study of renin inhibitors and their synthesis.
Biology: Investigated for its effects on the renin-angiotensin-aldosterone system and its role in regulating blood pressure.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Target of Action
Aliskiren hemifumarate primarily targets renin , an enzyme secreted by the kidneys . Renin plays a crucial role in the regulation of blood pressure and electrolyte balance .
Biochemical Pathways
By inhibiting renin, this compound disrupts the renin-angiotensin-aldosterone system (RAAS) . This disruption leads to a decrease in angiotensin II levels, resulting in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure .
Pharmacokinetics
This compound is absorbed in the gastrointestinal tract but has a relatively low bioavailability of approximately 2.0 to 2.5% . It reaches peak plasma concentrations between 1 to 3 hours after administration . The drug is mainly excreted via the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s metabolism and excretion can be influenced by the patient’s hepatic and renal function . Therefore, the drug’s action, efficacy, and stability may vary based on these factors .
Safety and Hazards
Aliskiren hemifumarate can cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Aliskiren hemifumarate has been studied for its solubility and solution thermodynamics in different room temperature ionic liquids (RTILs), Transcutol-HP (THP), and water . The data confirmed that solubilization of this compound was endothermic, spontaneous, and entropy-driven in all solvents . This could open up new avenues for its formulation development.
Biochemical Analysis
Biochemical Properties
Aliskiren hemifumarate acts by inhibiting renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) . Renin is secreted by the kidneys when blood volume and renal perfusion decrease . It normally cleaves the protein angiotensinogen to form angiotensin I . This compound prevents this conversion, thereby reducing the formation of angiotensin II, an active protein .
Cellular Effects
This compound reduces blood pressure by inhibiting renin . This leads to a cascade of events that decreases blood pressure, lowering the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the S3bp binding site of renin, inhibiting its ability to cleave angiotensinogen into angiotensin I . This prevents the formation of angiotensin II and the resulting contraction of arterial smooth muscle .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1 to 3 hours . Steady-state concentrations of this compound are achieved within 7-8 days of regular administration .
Dosage Effects in Animal Models
In animal studies, the optimized formulation of proliposomes showed significant improvement in the rate and extent of absorption of this compound . Specifically, following a single oral administration, the relative bioavailability of this compound proliposome formulation was 230% when compared to pure this compound suspension .
Metabolic Pathways
This compound is mainly eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged this compound accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .
Transport and Distribution
Once absorbed, this compound is eliminated through the hepatobiliary route as unchanged drug . About 0.6% of the dose is recovered in the urine, suggesting that this compound is mainly eliminated by the fecal route .
Subcellular Localization
Given its mechanism of action, it is likely to be found in proximity to renin, which is secreted by the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aliskiren hemifumarate involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of a solvent evaporation technique to prepare proliposomes using different lipids such as soy phosphatidylcholine, dimyristoylphosphatidylcholine, and dimyristoylphosphatidylglycerol sodium . The reaction conditions typically involve the use of hydrochloric acid and other reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process includes the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Aliskiren hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates are crucial for the overall synthesis and contribute to the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs inhibit the conversion of angiotensin I to angiotensin II.
Angiotensin II Receptor Blockers (ARBs): These drugs block the action of angiotensin II at its receptor sites.
Uniqueness
Aliskiren hemifumarate is unique in that it directly inhibits renin, the first step in the renin-angiotensin-aldosterone system. This direct inhibition provides a more upstream approach to controlling blood pressure compared to ACE inhibitors and ARBs, which act further down the pathway .
Properties
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSDBSKUSSCGU-KRQUFFFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H110N6O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173334-58-2 | |
Record name | Aliskiren fumarate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALISKIREN HEMIFUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8A0P8G029 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.